1-Methylsulfinyl-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylsulfinyl-2-nitrobenzene is an organic compound with the molecular formula C7H7NO3S It is characterized by the presence of a methylsulfinyl group (-SOCH3) and a nitro group (-NO2) attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methylsulfinyl-2-nitrobenzene can be synthesized through a multi-step process involving the nitration of methylsulfinylbenzene. The nitration reaction typically involves the use of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methylsulfinyl-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone group (-SO2CH3) using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4
Reduction: Fe/HCl, catalytic hydrogenation
Substitution: Various electrophiles under acidic or basic conditions
Major Products Formed:
Oxidation: 1-Methylsulfonyl-2-nitrobenzene
Reduction: 1-Methylsulfinyl-2-aminobenzene
Substitution: Meta-substituted derivatives
Wissenschaftliche Forschungsanwendungen
1-Methylsulfinyl-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-Methylsulfinyl-2-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylsulfinyl group can also participate in redox reactions, influencing the compound’s overall reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
1-Methylsulfonyl-2-nitrobenzene: Similar structure but with a sulfone group instead of a sulfinyl group.
2-Nitroanisole: Contains a methoxy group (-OCH3) instead of a methylsulfinyl group.
1-Methylsulfinyl-4-nitrobenzene: Nitro group positioned at the para position relative to the methylsulfinyl group.
Uniqueness: The combination of these functional groups provides distinct chemical properties that differentiate it from other similar compounds .
Eigenschaften
Molekularformel |
C7H7NO3S |
---|---|
Molekulargewicht |
185.20 g/mol |
IUPAC-Name |
1-methylsulfinyl-2-nitrobenzene |
InChI |
InChI=1S/C7H7NO3S/c1-12(11)7-5-3-2-4-6(7)8(9)10/h2-5H,1H3 |
InChI-Schlüssel |
JECOZFMBKQJNDT-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)C1=CC=CC=C1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.